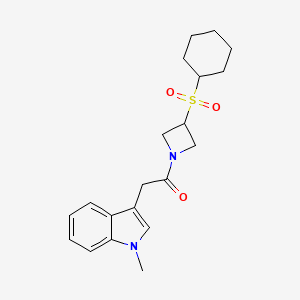
1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a novel synthetic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure combining an azetidine ring with a cyclohexylsulfonyl group and an indole moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity
Research indicates that the compound exhibits several biological activities, including:
- Antitumor Activity : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The azetidine and indole components may contribute to this effect through modulation of signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Properties : The cyclohexylsulfonyl group may enhance the compound's ability to modulate inflammatory responses, potentially impacting conditions such as arthritis or other inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Targeting Kinase Pathways : Similar azetidine derivatives have been shown to interact with protein kinases, which are crucial for cell signaling and regulation. Inhibition of these kinases can lead to reduced tumor growth and improved responses to chemotherapy.
- Modulation of NF-kB Pathway : The compound may influence the NF-kB signaling pathway, which plays a significant role in inflammation and cancer progression.
Research Findings
Several studies have investigated the biological effects of related compounds. Here are some key findings:
Case Studies
- Antitumor Efficacy : A study on azetidine-based compounds revealed that they significantly inhibited the growth of melanoma cells in vitro. The mechanism was attributed to apoptosis induction via caspase activation.
- Inflammation Reduction : In a mouse model of arthritis, a related compound reduced swelling and joint destruction, demonstrating the anti-inflammatory potential of azetidine derivatives.
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-21-12-15(18-9-5-6-10-19(18)21)11-20(23)22-13-17(14-22)26(24,25)16-7-3-2-4-8-16/h5-6,9-10,12,16-17H,2-4,7-8,11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJJMFYLNVJSAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














